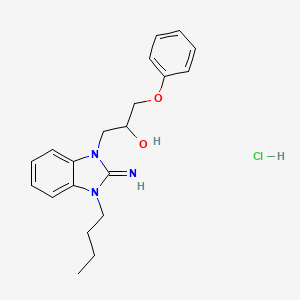![molecular formula C19H16N2O2 B5221604 (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine, also known as MDDF-PA, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including DNA repair, cell division, and gene expression.
Wirkmechanismus
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding leads to the disruption of the catalytic activity of CK2, resulting in the inhibition of its downstream signaling pathways. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to induce the degradation of CK2α, the catalytic subunit of CK2, by promoting its ubiquitination and proteasomal degradation.
Biochemical and Physiological Effects
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. In addition, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1, by targeting the CK2-mediated phosphorylation of viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has several advantages as a research tool, including its high potency and selectivity against CK2. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to be effective in inhibiting CK2 both in vitro and in vivo, making it a useful tool for studying the role of CK2 in various cellular processes and diseases. However, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine should focus on its potential use as a therapeutic agent for cancer and viral infections. Moreover, further studies are needed to investigate the mechanism of action of (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine and its downstream signaling pathways. Additionally, the development of more potent and selective CK2 inhibitors, including (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine derivatives, may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with 3-pyridinemethanamine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine as a white solid with a high purity of over 98%.
Wissenschaftliche Forschungsanwendungen
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been extensively studied in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CK2 has been linked to several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, CK2 has emerged as a promising therapeutic target for the treatment of these diseases.
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been reported to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential use as an adjuvant therapy. In addition, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1, by targeting the CK2-mediated phosphorylation of viral proteins.
Eigenschaften
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)dibenzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-19-9-15-14-6-2-3-7-17(14)23-18(15)10-16(19)21-12-13-5-4-8-20-11-13/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJZAXXPPBROJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5221535.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5221543.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5221557.png)

![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5221576.png)
![1-(5-chloro-2-thienyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5221594.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5221596.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)
